molecular formula C22H25N3O2S B3292290 N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide CAS No. 877657-83-5

N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide

Cat. No.: B3292290
CAS No.: 877657-83-5
M. Wt: 395.5 g/mol
InChI Key: LJUDLYNPSXDGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide is a synthetic compound with a complex structure that includes an indole ring, a phenylcarbamoyl group, and a sulfanyl linkage

Biochemical Analysis

Biochemical Properties

Cellular Effects

The specific cellular effects of N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide are currently unknown. Indole derivatives have been shown to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Indole derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and cause changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the phenylcarbamoyl and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenylcarbamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the phenylcarbamoyl group can produce primary or secondary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)28-16-21(26)23-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDLYNPSXDGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Reactant of Route 6
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.